Disperse red 65

Descripción

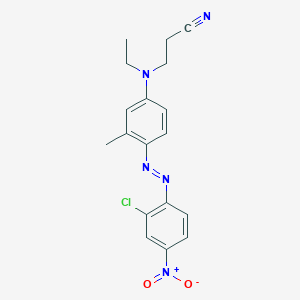

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOOSPBGGKYHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864692 | |

| Record name | Disperse Red N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16586-43-9 | |

| Record name | Disperse Red 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16586-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile

CAS Number: 16586-43-9 Synonyms: Disperse Red 65, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]-

This technical guide provides a comprehensive overview of 3-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a monoazo dye also known as this compound. Due to the limited availability of detailed experimental data for this specific compound, this guide combines known information with general characteristics of related azo dyes to offer a broad understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Quantitative data for this specific compound is not widely available in public literature. The following table summarizes the available information. For context, data for the closely related compound 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (CAS 40880-51-1), which lacks the methyl group, is also provided.

| Property | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (CAS 16586-43-9) | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (CAS 40880-51-1) |

| Molecular Formula | C18H18ClN5O2 | C17H16ClN5O2 |

| Molecular Weight | 371.82 g/mol | 357.79 g/mol |

| Appearance | Data not available | Purple powder |

| Melting Point | Data not available | 136-137 °C |

| Boiling Point | Data not available | 579.4 °C at 760 mmHg |

| Density | Data not available | 1.27 g/cm³ |

| Flash Point | Data not available | 304.2 °C |

Synthesis and Experimental Protocols

The synthesis of this and similar azo dyes typically follows a well-established two-step diazotization and azo coupling reaction.

General Synthesis Protocol

Step 1: Diazotization of 2-Chloro-4-nitroaniline

-

2-Chloro-4-nitroaniline is dissolved in an acidic medium, typically hydrochloric acid and water.

-

The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution with constant stirring.

-

The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. The completion of the reaction yields a solution of 2-chloro-4-nitrobenzenediazonium chloride.

Step 2: Azo Coupling

-

The coupling component, N-ethyl-N-(2-cyanoethyl)-3-methylaniline, is dissolved in an appropriate solvent.

-

The freshly prepared, cold diazonium salt solution from Step 1 is slowly added to the coupling component solution.

-

The reaction mixture is maintained at a low temperature and slightly acidic pH to facilitate the electrophilic substitution reaction on the aromatic ring of the coupling component.

-

The coupling reaction results in the formation of the azo dye, which may precipitate from the solution.

-

The product is then isolated by filtration, washed with water to remove excess acid and salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile are not available in the current literature. However, the biological fate of azo dyes, in general, is of significant interest, particularly their metabolism.

The primary metabolic pathway for azo dyes in mammals and microorganisms is the reductive cleavage of the azo bond (-N=N-). This process is typically carried out by azoreductase enzymes present in the liver and gut microflora. This cleavage breaks the dye molecule into its constituent aromatic amines, which can have different toxicological profiles than the parent dye.

General Metabolic Pathway of Azo Dyes

Caption: Generalized metabolic pathway of azo dyes in biological systems.

Safety and Toxicology

A Safety Data Sheet (SDS) for CAS 16586-43-9 indicates a lack of comprehensive toxicological data. The following table summarizes the available information.[1]

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Handling and Storage:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Avoid formation of dust and aerosols.[1]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

Environmental Fate

Information on the environmental impact of this specific compound is limited. A report by the Danish Environmental Protection Agency on "Environmental and Health Assessment of Dyes and Pigments" noted that a substance with this CAS number is not readily or inherently biodegradable and is considered toxic to aquatic life, with measured EC50 values between 1 and 10 mg/l.[2] Like other azo dyes, its persistence and potential for the formation of toxic aromatic amines through environmental degradation are of concern.[2]

Applications

Based on its classification as a disperse dye and mentions in patent literature, the primary application of this compound is as a colorant.[2]

-

Textile Industry: Used for dyeing polyester and other synthetic fibers.

-

Ink Formulations: Listed as a suitable colorant for inkjet printing inks.[2]

-

Plastics and Cosmetics: May be used as a colorant in these industries.[3]

Conclusion

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (CAS 16586-43-9), or this compound, is a monoazo dye with applications primarily in the coloration of textiles and other materials. While a general synthetic route is well-understood, specific experimental, toxicological, and biological data for this compound are scarce in publicly accessible literature. Researchers and drug development professionals should exercise caution, adhering to standard safety protocols for handling chemical compounds with incomplete data profiles. The biological activity of this compound is likely dominated by the metabolic cleavage of the azo bond, a characteristic feature of this class of dyes. Further research is needed to fully characterize its properties and potential biological effects.

References

Spectroscopic data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile

Technical Guide: Spectroscopic and Synthetic Overview of a Disperse Azo Dye

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic and Synthetic Data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and its Structural Analog, Disperse Red 50.

Disclaimer: Extensive searches for spectroscopic and biological data for the specific compound 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile did not yield any specific results. No publicly available NMR, FT-IR, Mass Spectrometry, or UV-Vis spectra, nor any associated experimental protocols or signaling pathway information, could be retrieved for this molecule.

This guide therefore focuses on its close structural analog, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile , commercially known as Disperse Red 50 . The key structural difference is the absence of a methyl group on the phenyl ring of Disperse Red 50. The information presented below pertains to Disperse Red 50 unless otherwise specified.

Physicochemical Properties of Disperse Red 50

A summary of the available quantitative data for Disperse Red 50 is presented in the table below. This information has been compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 40880-51-1 | [1][2] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1][2] |

| Molecular Weight | 357.79 g/mol | [1][2] |

| Appearance | Purple powder | [2] |

| Solubility | Soluble in acetone and alcohol; insoluble in water. | [2] |

| Colour Index Number | 11226 | [2] |

Synthesis of Disperse Red 50

Disperse Red 50 is synthesized via a diazotization reaction followed by an azo coupling.[1] The manufacturing process involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline.[1]

Experimental Protocol

While a detailed experimental protocol for the synthesis of Disperse Red 50 was not available in the public domain, the general procedure for the synthesis of similar monoazo disperse dyes involves two main steps:

-

Diazotization of the Aromatic Amine: The primary aromatic amine (in this case, 2-chloro-4-nitrobenzenamine) is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component (N-ethyl-N-cyanoethylaniline) under controlled pH and temperature conditions to yield the final azo dye.

The product is typically isolated by filtration, washed, and may be further purified by recrystallization.

Synthesis Workflow Diagram

The logical workflow for the synthesis of Disperse Red 50 is depicted in the following diagram.

Spectroscopic Data for Azo Dyes (General Information)

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Azo compounds typically show characteristic bands for the N=N stretching vibration, although these can be weak and difficult to assign definitively. Other expected signals would correspond to C-H, C=C, C-N, C≡N, and NO₂ functional groups present in the molecule.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: As a dye, Disperse Red 50 is expected to have strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color.

Signaling Pathways and Biological Activity

No information regarding any signaling pathways or specific biological activities (other than its use as a dye) for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile or Disperse Red 50 was found in the searched literature. Therefore, no diagrams for signaling pathways can be provided.

Conclusion

This technical guide has summarized the available physicochemical and synthetic information for the disperse azo dye Disperse Red 50, a close structural analog of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile. A significant lack of publicly available spectroscopic and biological data for the specifically requested compound was noted. The provided information on Disperse Red 50 can serve as a starting point for researchers interested in this class of molecules. Further experimental work would be required to fully characterize the spectroscopic and biological properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.

References

Spectroscopic Characterization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 65): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly known as Disperse Red 65. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of expected spectral characteristics based on its chemical structure and established principles of spectroscopic analysis for similar molecules, alongside standardized experimental protocols.

Compound Overview

-

IUPAC Name: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile

-

Common Name: this compound

-

CAS Number: 16586-43-9[1]

-

Molecular Formula: C₁₈H₁₈ClN₅O₂[1]

-

Molecular Weight: 371.82 g/mol [1]

-

Chemical Structure:

(A representative image of the chemical structure would be placed here)

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR and mass spectrometric analysis of this compound. These predictions are based on the known chemical structure and typical values observed for analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | Aromatic H ortho to NO₂ |

| ~7.8-8.0 | dd | 1H | Aromatic H meta to NO₂ and ortho to Cl |

| ~7.6-7.8 | d | 1H | Aromatic H ortho to Cl |

| ~7.4-7.6 | d | 1H | Aromatic H ortho to azo group |

| ~7.2-7.4 | s | 1H | Aromatic H between methyl and amino groups |

| ~6.8-7.0 | d | 1H | Aromatic H ortho to amino group |

| ~3.6-3.8 | t | 2H | -N-CH₂-CH₂-CN |

| ~3.4-3.6 | q | 2H | -N-CH₂-CH₃ |

| ~2.7-2.9 | t | 2H | -CH₂-CN |

| ~2.4-2.6 | s | 3H | Ar-CH₃ |

| ~1.2-1.4 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C attached to azo group |

| ~145-150 | Aromatic C attached to NO₂ |

| ~140-145 | Aromatic C attached to amino group |

| ~135-140 | Aromatic C attached to Cl |

| ~130-135 | Quaternary aromatic C |

| ~125-130 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~115-120 | -CN |

| ~110-115 | Aromatic CH |

| ~50-55 | -N-CH₂-CH₂-CN |

| ~45-50 | -N-CH₂-CH₃ |

| ~20-25 | Ar-CH₃ |

| ~15-20 | -CH₂-CN |

| ~10-15 | -CH₂-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (amu) | Relative Intensity | Assignment |

| 371/373 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |

| Various | Variable | Fragmentation peaks corresponding to the loss of functional groups (e.g., -NO₂, -Cl, -C₂H₅, -C₂H₄CN) |

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducible and accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence).

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition and structure.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Procedure:

-

Sample Preparation:

-

For EI-MS, prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

For ESI-MS, prepare a dilute solution in a solvent compatible with electrospray (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to optimal values for the analyte.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern, particularly for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Identify and interpret the major fragment ions to deduce the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.

References

Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the disperse dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as C.I. Disperse Red 65. Due to a lack of publicly available quantitative solubility data for this specific compound in organic solvents, this document outlines a standardized experimental protocol for determining solubility, based on established methodologies for disperse dyes. It further presents a framework for data presentation and visualization to aid researchers in their own investigations. This guide is intended to be a practical resource for scientists and professionals working with this and similar compounds in fields such as drug development, materials science, and analytical chemistry.

Introduction

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a single azo-class disperse dye.[1] Disperse dyes are non-ionic molecules that are sparingly soluble in water but exhibit better solubility in organic solvents.[2] This property is crucial for their application in dyeing hydrophobic fibers like polyester.[3] Understanding the solubility of this compound in various organic solvents is essential for a range of applications beyond dyeing, including formulation development, toxicological studies, and analytical method development. The solubility of a compound dictates its bioavailability, efficacy in formulations, and its environmental fate.

Solubility Data

Table 1: Illustrative Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in Various Organic Solvents at 25°C

| Organic Solvent | Chemical Class | Solubility (g/L) - Hypothetical | Molar Solubility (mol/L) - Hypothetical |

| Acetone | Ketone | 5.2 | 0.014 |

| Ethanol | Alcohol | 2.8 | 0.0075 |

| Ethyl Acetate | Ester | 4.5 | 0.012 |

| Dichloromethane | Halogenated | 10.1 | 0.027 |

| Toluene | Aromatic | 3.7 | 0.010 |

| n-Hexane | Alkane | 0.1 | 0.0003 |

| Dimethyl Sulfoxide | Sulfoxide | 15.8 | 0.042 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required to obtain accurate solubility values.

Experimental Protocol for Solubility Determination

The following protocol is a generalized method for determining the solubility of a disperse dye in an organic solvent. It is based on the principles of the flask method, a common technique for solubility measurement.

Materials and Equipment

-

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the dye to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

To separate the dissolved solute from the undissolved solid, either centrifuge the samples at a high speed or allow for gravitational sedimentation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved dye.

-

-

Quantification:

-

Prepare a series of standard solutions of the dye in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the dye in the diluted sample.

-

Calculate the original solubility by taking into account the dilution factor.

-

Visualization of Methodologies and Concepts

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the target compound.

Caption: Workflow for determining the solubility of a disperse dye.

Logical Relationship of Disperse Dye Solubility

The solubility of a disperse dye like 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is governed by the principle of "like dissolves like". The following diagram illustrates this relationship.

Caption: "Like dissolves like" principle for disperse dye solubility.

Conclusion

While specific quantitative solubility data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in organic solvents remains to be published, this guide provides a robust framework for researchers to determine and present this crucial physicochemical property. The detailed experimental protocol and illustrative visualizations are designed to facilitate a standardized approach to solubility testing, ensuring data quality and comparability across different studies. The generation of accurate solubility data is paramount for the effective and safe application of this compound in various scientific and industrial domains.

References

An In-depth Technical Guide on the Thermal Stability of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. Disperse Red 65)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also identified as C.I. Disperse Red 65, is a single azo-class dye.[1] Its chemical structure features a substituted azobenzene core, which is characteristic of many disperse dyes used in the textile industry. The thermal stability of such compounds is a critical parameter, influencing their application in high-temperature dyeing processes, as well as their shelf-life and potential degradation pathways.[2][3] Understanding the thermal properties is also crucial in the context of drug development if such chromophores are considered for incorporation into molecular scaffolds for therapeutic or diagnostic agents.

Physicochemical Properties

While specific thermal decomposition data is not available, other relevant physical and chemical properties of C.I. This compound have been reported. These properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈ClN₅O₂ | [1] |

| Molecular Weight | 371.82 g/mol | [1] |

| CAS Registry Number | 16586-43-9 | |

| Appearance | Dark red powder | [1] |

| Manufacturing | Diazotization of 2-Chloro-4-nitrobenzenamine with 3-(Ethyl(m-tolyl)amino)propanenitrile coupling. | [1] |

| Applications | Dyeing of polyester, acetate fibers, and polyvinyl chloride. | [1][4] |

Table 1: Physicochemical Properties of C.I. This compound

Experimental Protocols for Thermal Stability Analysis

The thermal stability of a compound like C.I. This compound is typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these experiments.

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[5]

-

Experimental Conditions:

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[6][7]

-

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from the initial significant drop in mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[8][9] An empty, sealed aluminum pan is used as a reference.[9]

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

Temperature Program: A common procedure involves a heat/cool/heat cycle to erase the sample's thermal history.[8] For example, the sample is heated from ambient temperature to a temperature above its expected melting point, cooled, and then reheated at a controlled rate (e.g., 10 °C/min).[9][10]

-

-

Data Collection: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like decomposition, also produce distinct peaks. The melting point is typically taken as the onset temperature of the melting peak. The area under the peak corresponds to the enthalpy of the transition.[8]

Visualization of Experimental Workflow

The logical flow of experiments to determine the thermal stability of a compound is crucial for planning and execution in a research setting. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While specific experimental data on the thermal stability of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. This compound) is currently lacking in publicly accessible literature, established thermoanalytical techniques provide a clear path for its determination. The detailed protocols for TGA and DSC outlined in this guide offer a robust framework for researchers to conduct such analyses. The resulting data on decomposition temperatures, melting points, and other phase transitions are essential for the safe handling, effective application, and potential development of this and related azo compounds in various scientific and industrial fields. Further research is encouraged to experimentally determine and publish the thermal stability profile of this widely used dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 12223-38-0 | Benchchem [benchchem.com]

- 3. The stability of disperse red/reactive-red dye inks - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07333D [pubs.rsc.org]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. web.williams.edu [web.williams.edu]

- 10. researchgate.net [researchgate.net]

Technical Guide: Potential Applications of Azo Compounds in Biomedical Research, with a Focus on Structures Related to 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile

Disclaimer: Information regarding the specific compound 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is not available in the current scientific literature. This guide will focus on the closely related azo compound, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (commonly known as Disperse Red 50), and the broader potential applications of the azo compound class in research and drug development.

Introduction to Azo Compounds

Azo compounds are a class of organic molecules characterized by the presence of a diazene functional group (R-N=N-R'), where the R and R' groups are typically aryl.[1] This chromophoric azo bond is responsible for the vibrant colors of these compounds, leading to their extensive use as dyes in various industries, including textiles, cosmetics, and printing.[2][3] Beyond their coloring properties, there is a growing interest in the biomedical applications of azo compounds, which have been explored for their potential as antibacterial, antiviral, antifungal, and anticancer agents.[4][5]

The compound of interest, and its close analogue Disperse Red 50, belong to the family of disperse dyes, which are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers like polyester.[6]

Profile of a Structurally Related Compound: Disperse Red 50

Disperse Red 50 (CAS No: 40880-51-1) is a monoazo dye with a chemical structure highly similar to the requested compound, differing by the absence of a methyl group on the phenyl ring.[7][8]

Chemical Properties of Disperse Red 50:

| Property | Value |

| Molecular Formula | C₁₇H₁₆ClN₅O₂[8] |

| Molecular Weight | 357.8 g/mol [8] |

| Appearance | Purple powder[7][9] |

| Melting Point | 136-137 °C[7] |

| Boiling Point | 579.4 °C at 760 mmHg[7] |

| Solubility | Low solubility in water |

The primary application of Disperse Red 50 is as a red dye for polyester and acetate fabrics.[1]

Potential Biomedical Applications of Azo Compounds

While specific biomedical data for Disperse Red 50 is scarce, the broader class of azo compounds has shown promise in several therapeutic areas. Their biological activity is often attributed to their ability to interact with biological macromolecules and their potential to be metabolized into bioactive amines.[2][5]

Anticancer Activity

A significant area of research for azo compounds is in oncology.[4][5] Studies have shown that certain azo compounds can exhibit cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of DNA, RNA, and protein synthesis.[2][10][11] Some azo compounds are being investigated for their ability to act as drug delivery vehicles, releasing a therapeutic agent under specific physiological conditions, such as the reductive environment of the colon.[4]

Quantitative Data on Anticancer Activity of Select Azo Compounds:

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Azo Dye 5d (Enaminone-based) | Lung Cancer (A-549) | IC₅₀ | 15.33 µg/mL | [12] |

| Azo Dye 4d (Uracil-based) | Breast Cancer | IC₅₀ | Not specified, but noted as highly effective | [10] |

| Azo Dye 4j (Uracil-based) | Lung Cancer | IC₅₀ | Not specified, but noted as highly effective | [10] |

| Disperse Red 1 | Human Hepatoma (HepG2) | Genotoxicity | Increased micronuclei frequency | [13] |

Antimicrobial and Antifungal Activity

Azo compounds have also been investigated for their potential to combat microbial infections.[14][15] The antimicrobial activity is thought to arise from the interaction of the azo compound with microbial enzymes or cell walls. The incorporation of heterocyclic scaffolds into the azo dye structure can enhance their biological potency.[11][16]

Antioxidant Activity

Some azo dyes have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.[12] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, certain novel disperse dyes based on enaminones have shown very good to potent antioxidant activity, with IC₅₀ values ranging from 15.33 to 60.18 µg/mL.[12]

Experimental Protocols

A common initial step in assessing the biomedical potential of a compound is to evaluate its cytotoxicity against relevant cell lines.

General Cytotoxicity Assay Workflow (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., a cancer cell line like A-549 or a normal cell line like WI-38) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the azo compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.[18]

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the results as a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Mechanisms and Signaling Pathways

The precise signaling pathways affected by therapeutic azo compounds are diverse and depend on the specific molecular structure and cell type. However, a general proposed mechanism for anticancer azo compounds involves the induction of cellular stress, leading to apoptosis.

Caption: A generalized pathway for azo-induced apoptosis.

This pathway illustrates that an azo compound can induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and potential DNA damage. This can trigger the mitochondrial apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.

Conclusion and Future Directions

While the primary application of 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile and related structures has been in the dye industry, the broader class of azo compounds holds significant potential for biomedical applications. Their demonstrated anticancer, antimicrobial, and antioxidant activities warrant further investigation.

Future research should focus on:

-

Synthesis and Screening: Synthesizing novel derivatives of compounds like the one specified and screening them for biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by bioactive azo compounds.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for therapeutic effects to guide the design of more potent and selective agents.

-

Toxicology Studies: Thoroughly evaluating the safety profiles of promising candidates, as some azo compounds can be metabolized to potentially harmful aromatic amines.[13][19]

The exploration of this versatile chemical class could lead to the development of new therapeutic agents for a range of diseases.

References

- 1. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | 40880-51-1 [chemicalbook.com]

- 2. genspark.ai [genspark.ai]

- 3. youtube.com [youtube.com]

- 4. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Disperse red 50 TDS|Disperse red 50 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile|40880-51-1 - MOLBASE Encyclopedia [m.molbase.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. Disperse Red 179)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly known as C.I. Disperse Red 179 , is a monoazo disperse dye. It appears as a red, uniform powder and is primarily utilized in the dyeing and printing of synthetic textiles. Its chemical structure renders it suitable for coloring hydrophobic fibers, most notably polyester, as well as acetate and triacetate fabrics. This document provides detailed protocols for its application in textile dyeing, summarizes its performance characteristics, and outlines the experimental workflow.

Physicochemical Properties

| Property | Value |

| C.I. Name | Disperse Red 179 |

| C.I. Number | 112290 |

| CAS Number | 16586-43-9 |

| Molecular Formula | C₁₉H₁₈ClN₅O₂ |

| Appearance | Red uniform powder |

| Application | Dyeing and printing of polyester and its blended fabrics, acetate, and triacetate fabrics. |

Experimental Protocols

High-Temperature Disperse Dyeing of Polyester Fabric

This protocol describes a standard high-temperature dyeing method for polyester fabric using C.I. Disperse Red 179 to achieve a vibrant and durable red shade.

Materials and Equipment:

-

Polyester fabric

-

C.I. Disperse Red 179

-

Dispersing agent (e.g., sodium lignosulfonate)

-

Levelling agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Non-ionic detergent

-

High-temperature, high-pressure dyeing apparatus

-

Beakers, graduated cylinders, and stirring rods

-

pH meter

-

Spectrophotometer (for dye uptake analysis)

Procedure:

-

Pre-treatment of Fabric:

-

Thoroughly scour the polyester fabric with a solution containing a non-ionic detergent to remove any impurities, oils, or sizes.

-

Rinse the fabric with water until neutral.

-

-

Dye Bath Preparation:

-

Prepare a dye stock solution by pasting the required amount of C.I. Disperse Red 179 with a small amount of dispersing agent and then adding warm water.

-

Set the dye bath with a liquor ratio (the ratio of the weight of the liquor to the weight of the goods) of 10:1.

-

Add the dispersing agent and levelling agent to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1]

-

-

Dyeing Process:

-

Immerse the pre-treated polyester fabric into the blank dye bath at room temperature.

-

Run the dyeing machine for 10 minutes to ensure even wetting of the fabric.

-

Add the prepared dye stock solution to the dye bath.

-

Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[2]

-

Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]

-

Cool the dye bath down to 70°C.

-

-

After-treatment (Reduction Clearing):

-

Drain the dye bath.

-

Prepare a clearing bath containing sodium hydrosulfite and sodium hydroxide.

-

Treat the dyed fabric in the clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize the fabric with a mild acid if necessary.

-

Dry the dyed fabric.

-

Performance Data

The following table summarizes the colorfastness properties of polyester fabric dyed with C.I. Disperse Red 179. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.

| Fastness Property | Test Method | Rating (Grade 1-5) |

| Light Fastness | AATCC 16 | 4-5 |

| Washing Fastness | AATCC 61 | 4 |

| Perspiration Fastness | AATCC 15 | 4-5 |

| Ironing Fastness | AATCC 133 | 4-5 |

Experimental Workflow and Diagrams

The following diagrams illustrate the key processes involved in the application of C.I. Disperse Red 179 as a textile dye.

Caption: High-temperature polyester dyeing workflow.

Caption: Mechanism of disperse dye fixation in polyester fibers.

References

Application Notes and Protocols for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile as a Potential pH Indicator

Introduction

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a synthetic azo dye, also known as Disperse Red 50.[1][2] Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms a conjugated system, making them colored. The color of these dyes can be sensitive to the pH of their environment due to protonation or deprotonation of functional groups attached to the aromatic rings. This change in electronic structure leads to a shift in the absorption spectrum and a visible color change, making them suitable candidates for pH indicators. While this compound is primarily used as a dye for plastics and textiles, its chemical structure suggests potential for use as a pH indicator.[1] This document provides a generalized protocol for the evaluation and application of this azo dye as a pH indicator.

Principle of pH Indication

The function of an acid-base indicator is based on the principle that the compound has different colors in its acidic (protonated) and basic (deprotonated) forms. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution. For a weak acid indicator (HIn), the equilibrium can be represented as:

HIn (Color A) ⇌ H⁺ + In⁻ (Color B)

The Henderson-Hasselbalch equation relates the pKa of the indicator to the pH of the solution and the ratio of the concentrations of the two forms. The color change of the indicator is most pronounced when the pH of the solution is close to the pKa of the indicator. The pKa value can be determined spectrophotometrically by measuring the absorbance of the indicator solution at various pH values.[3][4]

Quantitative Data Summary

| pH | Absorbance at λmax (Acidic Form) | Absorbance at λmax (Basic Form) | Predominant Color (Hypothetical) |

| 2.0 | 0.850 | 0.100 | Red |

| 3.0 | 0.780 | 0.170 | Red-Orange |

| 4.0 | 0.650 | 0.300 | Orange |

| 5.0 | 0.475 | 0.475 | Yellow-Orange |

| 6.0 | 0.300 | 0.650 | Yellow |

| 7.0 | 0.150 | 0.800 | Yellow |

| 8.0 | 0.100 | 0.850 | Yellow |

Experimental Protocols

Protocol 1: Determination of pKa by Spectrophotometry

This protocol outlines the steps to determine the acid dissociation constant (pKa) of the azo dye, which is crucial for defining its useful pH range as an indicator.

Materials:

-

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile

-

Ethanol (or other suitable organic solvent)

-

Buffer solutions of varying pH (e.g., pH 2 to 12)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the azo dye by dissolving a known amount of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and then diluting with deionized water to a final concentration of approximately 1 x 10⁻³ M.

-

Preparation of Test Solutions: For each pH value to be tested, pipette a fixed volume of the dye stock solution into a volumetric flask and dilute with the appropriate buffer solution to a final concentration of approximately 5 x 10⁻⁵ M.[3]

-

Spectrophotometric Measurements:

-

Measure the absorbance spectrum of the dye solution in a highly acidic medium (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form.

-

Measure the absorbance spectrum of the dye solution in a highly basic medium (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form.

-

Identify the wavelengths of maximum absorbance (λmax) for both the acidic and basic forms.

-

Measure the absorbance of each of the buffered test solutions at these two wavelengths.

-

-

Data Analysis:

-

Plot the absorbance at the λmax of the basic form against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the indicator.[5]

-

Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A - A_b) / (A_a - A)) where A is the absorbance of the solution at an intermediate pH, A_a is the absorbance in the highly acidic solution, and A_b is the absorbance in the highly basic solution, all measured at the λmax of the basic form.

-

Protocol 2: Application in Acid-Base Titration

This protocol describes how to use the characterized azo dye as an indicator in a typical acid-base titration.

Materials:

-

Indicator solution (prepared as in Protocol 1, e.g., 0.1% w/v in ethanol)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analyte solution (an acid or base of unknown concentration)

-

Burette, pipette, and Erlenmeyer flasks

Procedure:

-

Pipette a known volume of the analyte solution into an Erlenmeyer flask.

-

Add 2-3 drops of the prepared indicator solution to the analyte.

-

Titrate the analyte with the standardized titrant from the burette, swirling the flask continuously.

-

The endpoint of the titration is reached when the color of the solution changes sharply and permanently to the color of the indicator's basic or acidic form, depending on the direction of the titration.

-

Record the volume of titrant used to reach the endpoint and calculate the concentration of the analyte.

Visualizations

Caption: Experimental workflow for pKa determination.

Caption: pH-dependent equilibrium of the indicator.

References

- 1. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | 40880-51-1 [chemicalbook.com]

- 2. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile CAS#: 40880-51-1 [amp.chemicalbook.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. ijper.org [ijper.org]

Using 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in textile dyeing

Compound: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile C.I. Name: Disperse Red 65 C.I. Number: 11228 CAS Number: 16586-43-9 Chemical Class: Monoazo Dye

Introduction

C.I. This compound is a monoazo disperse dye that produces a dark red shade on synthetic textiles. Due to its non-ionic nature and low water solubility, it is primarily used for dyeing hydrophobic fibers such as polyester (PES), cellulose acetate, and triacetate. It can also be utilized for dyeing polyvinyl chloride (PVC) and polyester/wool blends.[1] The application of this dye typically requires high temperatures (thermally-fixed) or the use of a carrier to facilitate dye penetration into the compact fiber structure of polyester. This document provides detailed application notes and experimental protocols for researchers and scientists in the field of textile chemistry and material science.

Physicochemical and Technical Data

A summary of the key properties of C.I. This compound is presented below. This data is essential for understanding the dye's behavior during application and its performance characteristics on the substrate.

| Property | Value / Information | Source |

| Molecular Formula | C₁₈H₁₈ClN₅O₂ | [1] |

| Molecular Weight | 371.82 g/mol | [1] |

| Appearance | Dark red powder | [1] |

| Solubility | Low water solubility; applied as a fine dispersion. | General knowledge for disperse dyes |

| Recommended Fiber | Polyester (PES), Acetate, Triacetate, PVC | [1] |

| Typical On-Weight-of-Fiber (OWF %) | 1.6% for a standard depth | [2] |

Fastness Properties on Polyester

The fastness properties of a dye are critical indicators of its performance and durability. Below is a summary of the expected fastness ratings for C.I. This compound on 100% polyester fabric. Ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.

| Fastness Test | Standard Method | Rating (1-5) |

| Washing Fastness | ISO 105-C06 | Excellent (Specific numerical data not publicly available)[2] |

| Light Fastness | ISO 105-B02 | Data not publicly available |

| Rubbing (Crocking) - Dry | ISO 105-X12 | Data not publicly available |

| Rubbing (Crocking) - Wet | ISO 105-X12 | Data not publicly available |

| Sublimation Fastness | ISO 105-P01 | Data not publicly available |

Note: While specific numerical ratings from a comprehensive technical data sheet are not publicly available, the dye is generally characterized as having "excellent washing fastness".[2] For research and development purposes, it is crucial to perform these standard tests to determine the precise fastness ratings for a specific application and substrate.

Experimental Protocols

The following are detailed protocols for the application of C.I. This compound to polyester fabric and the subsequent evaluation of its performance.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This is a common laboratory and industrial method for dyeing polyester with disperse dyes.

Materials and Equipment:

-

100% Polyester fabric, scoured and pre-washed.

-

C.I. This compound dye powder.

-

Dispersing agent (e.g., a lignosulphonate-based product).

-

Acetic acid (to adjust pH).

-

High-temperature laboratory dyeing machine (e.g., a glycerin bath beaker dyer or similar).

-

Beakers, stirring rods, and a precision scale.

Procedure:

-

Fabric Preparation: Cut a sample of the polyester fabric to a known weight (e.g., 5 grams).

-

Dye Bath Preparation:

-

Calculate the required amount of dye based on the desired depth of shade (e.g., 1.6% on the weight of fiber, OWF).

-

Prepare a dispersion of the dye by pasting the dye powder with a small amount of a dispersing agent and warm water (40-50°C). Stir until a smooth paste is formed.

-

Add the dye dispersion to the main dye bath. The liquor-to-goods ratio (L:R) should be maintained, for example, at 20:1.

-

Add a dispersing agent to the dye bath (e.g., 1 g/L).

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Cycle:

-

Place the polyester fabric sample in the dye bath at room temperature.

-

Raise the temperature of the dye bath to 130°C at a rate of 1.5-2.0°C per minute.

-

Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation.

-

Cool the dye bath down to 70°C at a rate of 2.0-3.0°C per minute.

-

Rinse the dyed fabric sample thoroughly with hot and then cold water.

-

-

Reduction Clearing (After-treatment):

-

Prepare a fresh bath with 2 g/L caustic soda (NaOH) and 2 g/L sodium hydrosulfite (Na₂S₂O₄).

-

Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes. This step is crucial to remove any unfixed dye from the fiber surface, which improves washing fastness.

-

Rinse the fabric with hot water, followed by a neutralization step with a weak solution of acetic acid, and finally a cold rinse.

-

-

Drying: Dry the fabric sample in an oven or air-dry.

Protocol 2: Thermosol Dyeing of Polyester

This continuous method is more common in industrial settings but can be adapted for laboratory use.

Materials and Equipment:

-

Polyester fabric, scoured and pre-washed.

-

C.I. This compound dye powder.

-

Padding mangle.

-

Drying and thermofixation unit (e.g., a laboratory stenter).

-

Migration inhibitor (e.g., sodium alginate).

Procedure:

-

Padding Liquor Preparation:

-

Prepare a dye dispersion as described in the exhaust dyeing protocol.

-

Add a migration inhibitor to the padding liquor.

-

Adjust the pH to 4.5-5.5 with acetic acid.

-

-

Padding:

-

Immerse the polyester fabric in the padding liquor and then pass it through the padding mangle at a defined pressure to achieve a wet pick-up of 60-70%.

-

-

Drying:

-

Dry the padded fabric in a hot air dryer at 100-120°C.

-

-

Thermofixation:

-

Pass the dried fabric through a thermofixation unit (stenter) at a high temperature, typically 190-210°C, for 60-90 seconds. This step allows the dye to sublime and diffuse into the polyester fibers.

-

-

After-treatment:

-

The thermosol-dyed fabric should undergo the same reduction clearing process as described in the exhaust dyeing protocol to remove unfixed dye.

-

Rinse and dry the fabric.

-

Protocol 3: Evaluation of Colorfastness

a) Washing Fastness (ISO 105-C06):

-

A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

-

The composite specimen is washed in a standard soap solution under controlled conditions of temperature (e.g., 60°C) and time in a launder-o-meter.

-

After washing, the specimen is rinsed and dried.

-

The change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric are assessed using a standard grey scale.

b) Light Fastness (ISO 105-B02):

-

A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural sunlight.

-

A portion of the specimen is covered to serve as an unexposed control.

-

The exposure is carried out alongside a set of blue wool standards with known lightfastness ratings.

-

The fading of the specimen is compared to the fading of the blue wool standards to assign a lightfastness rating.

c) Rubbing Fastness (ISO 105-X12):

-

A specimen of the dyed fabric is rubbed with a standard white cotton cloth under a specified pressure for a set number of cycles using a crockmeter.

-

This is performed under both dry and wet conditions.

-

The amount of color transferred to the white cotton cloth is assessed using a grey scale for staining.

Visualizations

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Caption: Schematic of this compound diffusion into the polyester fiber matrix.

References

Application Notes and Protocols for Photochemical Studies of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for conducting photochemical studies on the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 50. The protocols outlined herein detail the experimental setup, sample preparation, irradiation procedures, and analytical methods necessary to investigate the photochemical properties of this compound. This document serves as a foundational resource for researchers exploring the photoswitching capabilities, photostability, and potential applications of this molecule in areas such as targeted drug delivery, photodynamic therapy, and materials science.

Introduction

Azo compounds are a significant class of molecules characterized by the presence of a diazene (-N=N-) functional group. This chromophore is responsible for their vibrant color and, more importantly, their photoresponsive behavior. Upon irradiation with light of a specific wavelength, many azo compounds undergo reversible trans-cis isomerization, leading to significant changes in their molecular geometry, dipole moment, and absorption spectra. This photoswitching capability makes them attractive candidates for the development of light-controlled molecular systems.

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50) is a disperse dye with the characteristic azo linkage. Its chemical structure, featuring electron-withdrawing chloro and nitro groups, suggests interesting photochemical properties that warrant detailed investigation. Understanding the photochemical behavior of this molecule, including its isomerization quantum yields, photostability, and the kinetics of thermal back-isomerization, is crucial for its potential application in advanced materials and therapeutic systems.

Physicochemical Properties

A summary of the known physicochemical properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 40880-51-1 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1][2][3] |

| Molecular Weight | 357.80 g/mol | [1][2] |

| Appearance | Purple powder | [1][3] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | 579.4 °C at 760 mmHg | [1][3] |

| Density | 1.27 g/cm³ | [1][3] |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, acetone, ethanol). Aqueous solubility is expected to be low. | General knowledge |

Experimental Protocols

Materials and Equipment

Materials:

-

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50)

-

Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene)

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

-

Inert gas (e.g., argon or nitrogen)

Equipment:

-

UV-Vis Spectrophotometer

-

Fluorometer (optional, for studying fluorescence properties)

-

Light source with wavelength selection (e.g., monochromator, bandpass filters, or LEDs)

-

Optical power meter

-

Quartz cuvettes (1 cm path length)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled cuvette holder

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system (for degradation studies)

-

Nuclear Magnetic Resonance (NMR) spectrometer (for structural confirmation)

General Experimental Workflow

The general workflow for conducting photochemical studies is depicted in the following diagram.

Caption: General workflow for photochemical studies.

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh a precise amount of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and dissolve it in a suitable spectroscopic grade solvent (e.g., DMSO or ethanol) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvent to a concentration that results in an absorbance maximum between 0.8 and 1.2 in a 1 cm path length cuvette. For initial characterization, a concentration of approximately 10-50 µM is typically used.

-

Degassing (Optional): For studies in the absence of oxygen, degas the working solutions by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to the experiment. Seal the cuvette to prevent re-oxygenation.

Protocol 2: Initial Spectroscopic Characterization

-

Record the UV-Vis absorption spectrum of the prepared working solution from 250 nm to 700 nm to determine the absorption maxima (λmax) of the trans isomer.

-

(Optional) If a fluorometer is available, record the fluorescence emission spectrum by exciting at the determined λmax.

Protocol 3: Photostationary State (PSS) Studies

-

Place the cuvette containing the sample in a thermostatically controlled holder within the spectrophotometer.

-

Irradiate the sample with a light source at a wavelength corresponding to the π-π* or n-π* transition of the trans isomer (typically in the UV or visible range).

-

Periodically record the UV-Vis absorption spectrum until no further changes are observed, indicating that the photostationary state (PSS) has been reached.

-

To study the reverse (cis-trans) isomerization, irradiate the sample at the λmax of the cis isomer (often at a longer wavelength) until the original spectrum of the trans isomer is restored.

Protocol 4: Kinetics of Thermal Back-Isomerization

-

Irradiate the sample as described in Protocol 3 to reach the PSS enriched in the cis isomer.

-

Turn off the irradiation source and immediately begin monitoring the change in absorbance at a fixed wavelength (typically the λmax of the trans or cis isomer) over time in the dark.

-

Record the absorbance at regular intervals until the spectrum returns to its initial state.

-

The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t1/2) of the thermal back-isomerization.

Protocol 5: Photodegradation Study

-

Prepare a sample solution as described in Protocol 1.

-

Expose the sample to continuous irradiation at a specific wavelength and constant intensity for an extended period.

-

At regular time intervals, withdraw an aliquot of the solution and analyze it by UV-Vis spectrophotometry and HPLC.

-

Monitor the decrease in the absorbance of the main absorption band and the appearance of any new peaks, which may indicate degradation products. HPLC analysis will help to quantify the loss of the parent compound and the formation of photoproducts.

Data Presentation

Quantitative data from the photochemical studies should be summarized in tables for clear comparison.

Table 2: Spectroscopic Properties in Different Solvents

| Solvent | λmax (trans) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (cis) (nm) |

| Ethanol | TBD | TBD | TBD |

| Acetonitrile | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD |

| DMSO | TBD | TBD | TBD |

| TBD: To be determined experimentally. |

Table 3: Isomerization and Degradation Parameters

| Parameter | Condition | Value |

| Quantum Yield (Φt→c) | Irradiation λ (nm), Solvent | TBD |

| Quantum Yield (Φc→t) | Irradiation λ (nm), Solvent | TBD |

| Thermal Isomerization Half-life (t1/2) | Temperature (°C), Solvent | TBD |

| Photodegradation Rate Constant | Irradiation λ (nm), Intensity, Solvent | TBD |

| TBD: To be determined experimentally. |

Potential Photochemical Pathways

The photochemical behavior of azo dyes is primarily governed by trans-cis isomerization and can also involve photodegradation pathways. The following diagram illustrates these potential processes.

Caption: Potential photochemical pathways for azo dyes.

Troubleshooting

-

No spectral change upon irradiation:

-

Check the light source intensity and wavelength.

-

Ensure the compound is photoactive under the chosen conditions. Some azo dyes have very low quantum yields.

-

The thermal back-reaction may be too fast to observe a significant population of the cis isomer at room temperature. Consider performing the experiment at a lower temperature.

-

-

Irreproducible results:

-

Ensure consistent sample preparation and solvent purity.

-

Control the temperature of the sample during the experiment.

-

The presence of oxygen can influence the photochemical behavior; consider degassing the solutions.

-

-

Evidence of degradation:

-

If isosbestic points are not maintained during irradiation, it suggests the formation of side products.

-

Reduce the light intensity or irradiation time.

-

Perform experiments in degassed solvents to minimize photo-oxidation.

-

Conclusion

These application notes provide a detailed framework for the systematic investigation of the photochemical properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile. By following these protocols, researchers can obtain valuable data on its photoswitching behavior, kinetics, and stability. This information is essential for evaluating its potential in the development of novel photoresponsive materials and systems for a variety of scientific and therapeutic applications.

References

Application Notes and Protocols for In Vitro Evaluation of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known biological activities of structurally related azo compounds. As of the date of this document, specific in vitro studies for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 50, are not extensively available in public-domain scientific literature. These protocols therefore serve as a foundational guide for initiating research into the potential biological activities of this compound.

Application Notes

3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a chemical entity belonging to the azo dye class of compounds. Structurally, it features a substituted azobenzene core, a motif found in molecules with a wide array of biological activities. The presence of a chloro and a nitro group on one of the phenyl rings, coupled with an alkylaminopropiononitrile substituent on the other, suggests the potential for diverse molecular interactions.